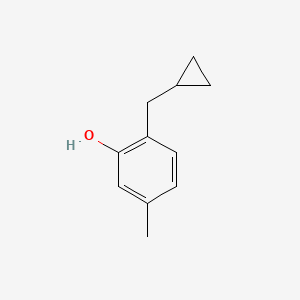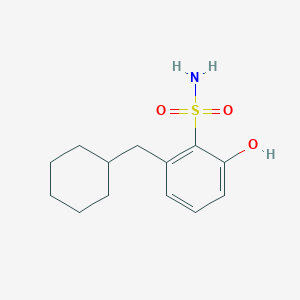
6-(2-Aminoethyl)-4-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)-4-nitropyridin-2-amine is a compound that belongs to the class of substituted pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-nitropyridin-2-amine can be achieved through several methods. One common approach involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the aminoethylation can be carried out using ethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale nitration and aminoethylation reactions are conducted in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)-4-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted pyridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)-4-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-nitropyridine: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.
6-(2-Hydroxyethyl)-4-nitropyridin-2-amine:
Uniqueness
6-(2-Aminoethyl)-4-nitropyridin-2-amine is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)-4-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(11(12)13)4-7(9)10-5/h3-4H,1-2,8H2,(H2,9,10) |
Clave InChI |
RJIAYZFMRAXNGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCN)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















